Cas no 1806914-02-2 (3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid)

3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid
-
- Inchi: 1S/C8H7BrF2N2O2/c9-4-2-13-6(7(10)11)3(1-12)5(4)8(14)15/h2,7H,1,12H2,(H,14,15)
- InChI Key: OGLZNMJVTXTDOO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)F)C(CN)=C1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: -1.7
- Topological Polar Surface Area: 76.2
3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029057693-250mg |
3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid |
1806914-02-2 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029057693-500mg |
3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid |
1806914-02-2 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029057693-1g |
3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid |
1806914-02-2 | 97% | 1g |
$3,009.80 | 2022-03-31 |
3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid Related Literature
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on 3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid
3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic Acid: A Comprehensive Overview
The compound 3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid, identified by the CAS number 1806914-02-2, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of this molecule incorporates a pyridine ring with substituents at positions 2, 3, 4, and 5, making it a highly functionalized compound with diverse applications.
The pyridine ring serves as the central framework of this compound, providing a rigid structure that facilitates various chemical reactions. The substituents attached to the pyridine ring include an amino group at position 3, a bromine atom at position 5, and a difluoromethyl group at position 2. These substituents contribute to the compound's reactivity, stability, and solubility properties. The carboxylic acid group at position 4 further enhances the molecule's versatility, enabling it to participate in reactions such as esterification and amidation.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique combination of functional groups makes it an ideal candidate for designing bioactive molecules targeting various diseases. For instance, the bromine atom at position 5 can act as a leaving group in substitution reactions, facilitating the incorporation of other bioactive moieties. Similarly, the amino group at position 3 can serve as a site for further functionalization, enabling the creation of peptide bonds or other bioconjugates.
The presence of the difluoromethyl group at position 2 introduces fluorine into the molecule, which is known to enhance drug-like properties such as lipophilicity and metabolic stability. Fluorinated compounds are increasingly being explored in medicinal chemistry due to their ability to modulate pharmacokinetic profiles and improve drug efficacy. This makes 3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid a promising candidate for developing novel therapeutic agents.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. The pyridine ring's aromaticity and electron-withdrawing groups can be exploited in designing advanced materials such as coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and fluorination processes. Researchers have developed efficient synthetic routes to prepare this compound with high purity and yield. These methods often involve the use of transition metal catalysts or microwave-assisted synthesis techniques to optimize reaction conditions.
Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. Quantum mechanical calculations have provided insights into its molecular orbitals, dipole moments, and reactivity towards various nucleophiles or electrophiles. Such studies are crucial for predicting its behavior in different chemical environments and designing tailored applications.
In conclusion, 3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover its properties and applications, this compound is poised to play a key role in advancing modern chemistry and materials science.
1806914-02-2 (3-(Aminomethyl)-5-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid) Related Products
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)




